molecular formula C17H20N4O3S B2775761 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide CAS No. 1021057-00-0

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

Cat. No. B2775761
CAS RN: 1021057-00-0
M. Wt: 360.43
InChI Key: LNWAAVNPSDHWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyridines, pyrimidinones, oxazinones, and their thio-modified counterparts exhibit significant antimicrobial properties. These compounds have been synthesized using various starting materials and have demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests potential applications in developing new antimicrobial agents for medical use (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities. These compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were evaluated for their COX-1/COX-2 inhibition capabilities, showing significant potential as new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

The synthesis of thioacetamide derivatives and their evaluation as potential anticonvulsant agents highlighted their moderate activities in models of pentylenetetrazole-induced seizures. This research indicates the potential for developing new therapeutics for epilepsy and related disorders (Severina et al., 2020).

Acetylcholinesterase Inhibition

Thiophene derivatives have been synthesized and evaluated for their acetylcholinesterase inhibition activity, a key target in the treatment of Alzheimer's disease. Some derivatives exhibited potent inhibition, suggesting their utility in developing treatments for neurodegenerative diseases (Ismail et al., 2012).

Antitumor Activity

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and shown to possess potent antiproliferative activity against certain cancer cell lines, indicating potential applications in cancer therapy (Wu et al., 2017).

Material Science

The development of nano-photoinitiators for polymer synthesis represents another application area. Thioxanthone derivatives have been utilized to initiate polymerization in air, leading to hybrid networks with improved thermal stability and robustness (Batibay et al., 2020).

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-12(22)19-15-7-8-17(21-20-15)25-11-16(23)18-10-9-13-5-3-4-6-14(13)24-2/h3-8H,9-11H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWAAVNPSDHWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

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